Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and a phenoxybutanoyl group attached to the thiophene ring.
Preparation Methods
The synthesis of Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl group: This step typically involves the reaction of the thiophene derivative with an isocyanate or a carbamoyl chloride.
Attachment of the phenoxybutanoyl group: This can be done through an acylation reaction using phenoxybutanoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenoxybutanoyl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-carbamoyl-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene core but different substituents, leading to distinct chemical and biological properties.
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-(2-phenoxybutanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-13(26-12-9-7-6-8-10-12)17(23)21-18-14(16(20)22)11(3)15(27-18)19(24)25-5-2/h6-10,13H,4-5H2,1-3H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNYKSFYMEEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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